molecular formula C9H17NO B13165498 1-(3-Ethylpyrrolidin-3-yl)propan-1-one

1-(3-Ethylpyrrolidin-3-yl)propan-1-one

Katalognummer: B13165498
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: DQBPZWUBGBSQNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Ethylpyrrolidin-3-yl)propan-1-one is a pyrrolidine-substituted ketone characterized by a propan-1-one backbone with a 3-ethylpyrrolidin-3-yl substituent.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-(3-ethylpyrrolidin-3-yl)propan-1-one

InChI

InChI=1S/C9H17NO/c1-3-8(11)9(4-2)5-6-10-7-9/h10H,3-7H2,1-2H3

InChI-Schlüssel

DQBPZWUBGBSQNF-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1(CCNC1)CC

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

1-(3-Ethylpyrrolidin-3-yl)propan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(3-Ethylpyrrolidin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Ethylpyrrolidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Ethylpyrrolidin-3-yl)propan-1-one with other propan-1-one derivatives, focusing on structural features, synthesis routes, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Propan-1-one Derivatives
Compound Name Substituents Molecular Formula Key Features
1-(3-Ethylpyrrolidin-3-yl)propan-1-one 3-Ethylpyrrolidine at position 1 C₁₀H₁₇NO Contains a saturated pyrrolidine ring; potential for basicity due to N atom.
3-(1-Butylindol-3-yl)-1-(p-tolyl)propan-1-one 1-Butylindole and p-tolyl groups C₂₃H₂₅NO Aromatic indole and tolyl groups enhance lipophilicity .
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one 2-Hydroxyphenyl and pyridinyl groups C₁₅H₁₃NO₂ Polar hydroxyl and pyridine groups; genotoxicity concerns noted .
1-(2-Methylcyclohex-2-enyl)propan-1-one Cyclohexenyl substituent C₁₀H₁₄O Cyclic structure; used in fragrance applications (CAS 31375-17-4) .
(E)-3-(4-Benzyloxyphenyl)-1-(thiazolidin-3-yl)propan-1-one Thiazolidine and benzyloxyphenyl groups C₂₀H₂₁NO₂S Heterocyclic thiazolidine moiety; antimicrobial activity reported .
Key Observations:
  • Pyrrolidine vs. Aromatic Substituents : The 3-ethylpyrrolidine group in the target compound introduces a saturated nitrogen heterocycle, which may enhance solubility in polar solvents compared to aromatic analogs like 3-(1-butylindol-3-yl)-1-(p-tolyl)propan-1-one .
  • Basicity : The pyrrolidine nitrogen could confer mild basicity, contrasting with neutral or acidic substituents in compounds like 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one .
  • Lipophilicity : The absence of aromatic rings in the target compound may reduce lipophilicity compared to indole- or naphthyl-substituted derivatives .

Biologische Aktivität

1-(3-Ethylpyrrolidin-3-yl)propan-1-one is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-Ethylpyrrolidin-3-yl)propan-1-one can be represented as follows:

C8H15NO\text{C}_8\text{H}_{15}\text{N}\text{O}

This compound features a pyrrolidine ring, which is known for its role in various biological activities. Pyrrolidine derivatives often exhibit significant pharmacological properties, making them valuable in drug development.

The biological activity of 1-(3-Ethylpyrrolidin-3-yl)propan-1-one is primarily attributed to its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.

Anticancer Activity

Research indicates that compounds similar to 1-(3-Ethylpyrrolidin-3-yl)propan-1-one exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications on the pyrrolidine structure can enhance anticancer potency by increasing affinity for target receptors involved in cell proliferation and survival pathways .

Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuropharmacological properties, potentially acting as an antidepressant or anxiolytic agent. Its structural similarity to known psychoactive substances allows for speculation regarding its efficacy in treating mood disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against breast cancer cells
NeuropharmacologicalPotential antidepressant effects
Enzyme InhibitionModulation of phospholipase A2 activity

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including 1-(3-Ethylpyrrolidin-3-yl)propan-1-one, on breast cancer cell lines. Results indicated significant cell death at low concentrations, suggesting a promising avenue for further research into its use as an anticancer agent .
  • Neuropharmacological Investigation : Another study explored the potential anxiolytic effects of related compounds. The findings indicated that certain derivatives could reduce anxiety-like behaviors in animal models, highlighting the need for further exploration into their mechanisms and potential clinical applications .

Q & A

Q. Q1: What are the standard synthetic routes for 1-(3-Ethylpyrrolidin-3-yl)propan-1-one, and how are intermediates validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrrolidine derivatives are prepared using ketone intermediates (e.g., acetophenone derivatives) reacted with ethylamine or substituted pyrrolidines under acidic catalysis . Validation of intermediates involves:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization.
  • NMR Spectroscopy: Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on pyrrolidine ring protons (δ 1.5–3.5 ppm) and ketone carbonyl signals (δ 200–220 ppm).
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C10H17NO at m/z 168.13).

Advanced Crystallographic Analysis

Q. Q2: How can single-crystal X-ray diffraction resolve structural ambiguities in 1-(3-Ethylpyrrolidin-3-yl)propan-1-one derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and confirming substituent positions. Key steps include:

  • Crystal Growth: Use slow evaporation from ethanol or acetonitrile to obtain high-quality crystals.
  • Data Collection: Employ a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Use SHELXL for structure solution, refining parameters like bond angles and thermal displacement factors.
    • Example metrics: R-factor ≤ 0.05, wR₂ ≤ 0.15, and data-to-parameter ratio > 15 .
    • Compare with analogous structures (e.g., 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one, R-factor = 0.054 ).

Data Contradiction and Validation

Q. Q3: How should researchers address discrepancies between spectroscopic data and computational models?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or improper solvent corrections. Mitigation strategies:

  • DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level and compare with experimental NMR shifts.
  • Solvent Effects: Apply PCM (Polarizable Continuum Model) corrections for DMSO or CDCl3.
  • Dynamic NMR: Perform variable-temperature NMR to detect conformational exchange (e.g., pyrrolidine ring puckering) .

Impurity Profiling

Q. Q4: What analytical methods are recommended for identifying synthesis-related impurities?

Methodological Answer: Impurities (e.g., unreacted starting materials or by-products) are characterized via:

  • HPLC-UV/HRMS: Use C18 columns (ACQUITY UPLC BEH) with gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities at thresholds ≥0.1% .
  • Reference Standards: Compare retention times and MS/MS fragments with spiked impurities (e.g., 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one ).

Safety and Handling

Q. Q5: What safety protocols are essential for handling 1-(3-Ethylpyrrolidin-3-yl)propan-1-one in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for analogous compounds (e.g., 1-Phenyl-3-pyrrolidinopropan-1-one hydrochloride ):

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (P264, P305+P351+P338 ).
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Spectroscopic Challenges

Q. Q6: How can researchers differentiate between keto-enol tautomerism and rotational isomers in this compound?

Methodological Answer:

  • Variable-Temperature <sup>1</sup>H NMR: Monitor proton shifts for enolic -OH (δ 10–12 ppm) or keto carbonyl signals.
  • IR Spectroscopy: Identify tautomeric forms via C=O stretches (keto: ~1700 cm⁻¹; enol: ~1600 cm⁻¹).
  • X-ray Photoelectron Spectroscopy (XPS): Analyze oxygen binding energies (O1s) to confirm tautomeric dominance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.